4-(2-(Aminomethyl)cyclopropyl)benzonitrile
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Overview
Description
4-(2-(Aminomethyl)cyclopropyl)benzonitrile is an organic compound with the molecular formula C11H12N2 It features a benzonitrile group attached to a cyclopropyl ring, which is further substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a benzonitrile derivative with a cyclopropylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminomethyl)cyclopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-(2-(Aminomethyl)cyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-amino-: This compound has a similar benzonitrile structure but lacks the cyclopropyl ring.
4-(Aminomethyl)benzonitrile: Similar to the target compound but without the cyclopropyl substitution.
Uniqueness
4-(2-(Aminomethyl)cyclopropyl)benzonitrile is unique due to the presence of both the cyclopropyl ring and the aminomethyl group. This combination provides distinct chemical properties and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[2-(aminomethyl)cyclopropyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-8-1-3-9(4-2-8)11-5-10(11)7-13/h1-4,10-11H,5,7,13H2 |
InChI Key |
XITDQQDCIVOIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)C#N)CN |
Origin of Product |
United States |
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